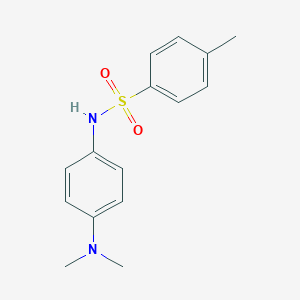
4'-(Dimethylamino)-p-toluenesulfonanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylbenzenesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is typically a sulfone derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide group can act as a competitive inhibitor for enzymes that utilize sulfonamide substrates, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide
- 4-(dimethylamino)benzophenone
- 4-(dimethylamino)cinnamaldehyde
Uniqueness
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
19766-55-3 |
|---|---|
Fórmula molecular |
C15H18N2O2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12-4-10-15(11-5-12)20(18,19)16-13-6-8-14(9-7-13)17(2)3/h4-11,16H,1-3H3 |
Clave InChI |
ZBAWXYZNUKKOKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C |
Sinónimos |
N-(4-Dimethylaminophenyl)-4-methylbenzenesulfonamide; N-(4-(Dimethylamino)phenyl)-4-methylbenzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















